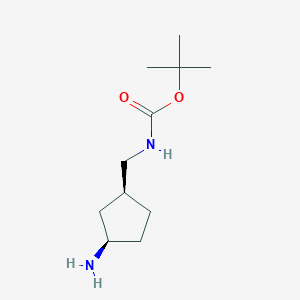![molecular formula C10H12BrN B1403609 6-Bromo-2,3,4,5-tetrahydro-1H-benzo[d]azepine CAS No. 1379378-74-1](/img/structure/B1403609.png)
6-Bromo-2,3,4,5-tetrahydro-1H-benzo[d]azepine
Overview
Description
6-Bromo-2,3,4,5-tetrahydro-1H-benzo[d]azepine, commonly referred to as 6-Bromo-THB, is a synthetic compound with a wide variety of applications in scientific research. It is a bicyclic heterocyclic compound, meaning it contains two rings of atoms with at least one of the rings containing at least one atom of a different element. 6-Bromo-THB has been used in multiple studies to investigate its chemical, biochemical, and physiological effects.
Scientific Research Applications
Dopamine Receptor Research
6-Bromo-2,3,4,5-tetrahydro-1H-benzo[d]azepine compounds are studied for their affinity with the D1 dopamine receptor. Compounds like 3-allyl-6-bromo-7,8-dihydroxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine (6-Br-APB) show similar affinities to their 6-chloro counterparts and are considered promising candidates for in vivo studies focusing on D1 receptor interactions (Neumeyer et al., 1991).
Solid-phase Synthesis
The compound's derivatives serve as scaffolds in the solid-phase synthesis of bioactive compounds. For instance, 5-amino-1-tert-butoxycarbonyl-7-bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine has been utilized in preparing G-protein coupled receptor-targeted (GPCR-targeted) scaffolds. These are functionalized through various chemical reactions to produce a diverse array of compounds, demonstrating the compound's versatility in drug discovery (Boeglin et al., 2007).
Structural Analysis and Material Science
The structure and crystalline properties of various derivatives of 6-Bromo-2,3,4,5-tetrahydro-1H-benzo[d]azepine have been extensively studied. For example, the compound's derivatives have been analyzed using X-ray diffraction to understand their crystallization patterns and structural properties, which can be crucial in material science and molecular engineering (Macías et al., 2011).
Neuropharmacology
Enantiomers of 6-Bromo derivatives have been synthesized and evaluated for their binding affinity to D1 dopamine receptors. These studies are essential for neuropharmacology, as they provide insights into the interaction of these compounds with neural receptors and their potential therapeutic uses (Neumeyer et al., 1992).
Modular Synthesis
The compound has been used in developing methods for the modular synthesis of functionalized tetrahydrobenzo[b]azepines. This approach has significant implications in medicinal chemistry, allowing for the streamlined synthesis of bioactive compounds with potential therapeutic applications (Liu et al., 2021).
properties
IUPAC Name |
6-bromo-2,3,4,5-tetrahydro-1H-3-benzazepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN/c11-10-3-1-2-8-4-6-12-7-5-9(8)10/h1-3,12H,4-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAVYTCBZAJDCBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC2=C1C=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2,3,4,5-tetrahydro-1H-benzo[d]azepine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Azabicyclo[3.1.1]heptane-1-carbonitrile hydrochloride](/img/structure/B1403526.png)
![6-Benzyl-8-oxa-2,6-diaza-spiro[4.5]decan-7-one](/img/structure/B1403528.png)

![2-(2,5-Diazabicyclo[2.2.2]octan-2-YL)-2-methylpropan-1-OL](/img/structure/B1403533.png)

![Propan-2-yl 1-{[(tert-butoxy)carbonyl]amino}-3-fluorocyclobutane-1-carboxylate](/img/structure/B1403535.png)



![[(1S,2S,3S,5S)-5-[2-Amino-6-(benzyloxy)-9H-purin-9-yl]-3-[dimethyl(phenyl)silyl]-1-hydroxycyclopentane-1,2-diyl]dimethanol](/img/structure/B1403541.png)


![Tert-butyl 8-oxo-1-azaspiro[4.5]decane-1-carboxylate](/img/structure/B1403548.png)
